Dichloro(1-~13~C)acetic acid

Description

Overview of Dichloroacetic Acid in Chemical Research Contexts

Dichloroacetic acid is a colorless liquid that serves as a versatile reagent in organic synthesis and various biochemical experiments. jindunchemistry.com It is recognized for its role as an intermediate in the production of other chemicals and has been a subject of research for its potential to influence metabolic pathways. hpc-standards.comjindunchemistry.com

Principles and Advantages of Carbon-13 (¹³C) Isotopic Labeling

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope to track the molecule's path through a reaction or a metabolic pathway. wikipedia.org Carbon-13, a stable and non-radioactive isotope of carbon, is an ideal label for such studies. Its use offers several distinct advantages in research.

By introducing a ¹³C-labeled compound like Dichloro(1-¹³C)acetic acid into a biological system, scientists can follow the carbon atom's journey as it is incorporated into various metabolites. numberanalytics.com This allows for the detailed mapping of metabolic networks and the elucidation of complex biochemical reactions. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect the ¹³C-labeled molecules, providing invaluable insights into cellular metabolism. numberanalytics.com This approach is crucial for understanding the metabolic reprogramming that occurs in various disease states.

The use of ¹³C labeling significantly boosts the precision and accuracy of analytical methods like NMR and mass spectrometry. adesisinc.comsilantes.com In mass spectrometry, the heavier mass of the ¹³C isotope allows for clear differentiation between the labeled compound and its naturally occurring counterparts, improving quantification. wikipedia.org In NMR spectroscopy, the presence of ¹³C provides greater chemical shift dispersion, leading to better-resolved spectra and more detailed structural information. frontiersin.orgnih.gov This enhanced sensitivity is particularly beneficial when studying low-concentration metabolites or complex biological mixtures. nih.gov

Historical Development of Dichloroacetic Acid Research with Emphasis on Labeled Compounds

The synthesis of dichloroacetic acid was first reported in 1864. nih.goviarc.fr Its potential to influence metabolic processes became a focus of research much later. The development of isotopic labeling techniques opened new avenues for studying DCA's mechanism of action. Early research focused on its ability to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase, a key regulator of cellular metabolism. wikipedia.org The use of radiolabeled DCA, and subsequently the safer, stable isotope ¹³C-labeled DCA, allowed for detailed pharmacokinetic studies, revealing that DCA can inhibit its own metabolism. nih.gov A significant milestone in DCA research was the discovery in 2007 that it could reverse the Warburg effect in cancer cells in vitro and in animal models, a finding that spurred a new wave of investigation into its potential applications. esmed.org

Below is a table summarizing the key properties of Dichloro(1-¹³C)acetic acid:

| Property | Value |

| Chemical Formula | C₂H₂Cl₂O₂ |

| Isotopic Purity | 99 atom % ¹³C |

| Molecular Weight | 129.93 |

| Boiling Point | 194 °C |

| Melting Point | 9-11 °C |

| Density | 1.575 g/mL at 25 °C |

| CAS Number | 286367-78-0 |

| Table compiled from source sigmaaldrich.com |

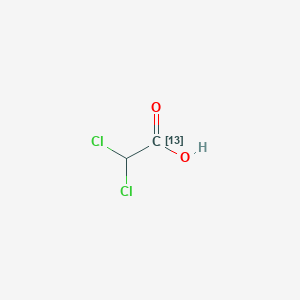

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745768 | |

| Record name | Dichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-70-7 | |

| Record name | Dichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173470-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Strategies for Dichloro 1 13c Acetic Acid

Synthetic Routes for Unlabeled Dichloroacetic Acid Precursors

Several established methods exist for the industrial and laboratory-scale production of unlabeled dichloroacetic acid. These routes provide the fundamental chemical framework upon which isotopic labeling strategies are built.

CHCl₂COCl + H₂O → CHCl₂COOH + HCl geeksforgeeks.org

The dichloroacetyl chloride precursor itself is typically synthesized via industrial routes such as the oxidation of 1,1,2-trichloroethane (B165190) or the hydrolysis of pentachloroethane. wikipedia.org The cost-effectiveness of this hydrolysis step makes it a common choice for large-scale production. geeksforgeeks.org

Dichloroacetic acid can be synthesized by the reduction or catalytic dechlorination of trichloroacetic acid (TCA). wikipedia.org This method involves the removal of a chlorine atom from the trichloromethyl group. A common approach employs a palladium catalyst (Pd) with hydrogen gas (H₂). iarc.frnih.govnih.gov The reaction can be applied to either trichloroacetic acid or its esters, such as ethyl trichloroacetate. nih.gov

Research into the reductive dechlorination of chloroacetic acids (CAAs) using palladium nanoparticles (PdNPs) has provided detailed kinetic insights. nih.gov The process is understood to be a stepwise reaction where trichloroacetic acid is reduced to dichloroacetic acid, which can be further reduced to monochloroacetic acid (MCAA) and finally to acetic acid. nih.govelectrochemsci.org

| Reaction Step | Reactant | Product(s) | First-Order Rate Constant (min⁻¹) | PdNP-Specific Catalytic Activity (L/g Pd-min) |

|---|---|---|---|---|

| Dechlorination 1 | Trichloroacetic Acid (TCAA) | Dichloroacetic Acid (DCAA), Acetic Acid (AA) | 0.08 | 7.5 |

| Dechlorination 2 | Dichloroacetic Acid (DCAA) | Monochloroacetic Acid (MCAA), Acetic Acid (AA) | 0.06 | 5.6 |

| Dechlorination 3 | Monochloroacetic Acid (MCAA) | Acetic Acid (AA) | 0.0015 | 0.1 |

These findings demonstrate that while TCA is readily dechlorinated to DCA, the subsequent reduction of DCA also occurs, necessitating careful control of reaction conditions to maximize the yield of the desired dichloroacetic acid product. nih.gov

Another synthetic route to dichloroacetic acid is through the oxidation of 1,1-dichloroacetone. iarc.frnih.gov This process typically involves strong oxidizing agents, such as a combination of nitric acid and air, to cleave the acetone (B3395972) backbone and oxidize the dichloromethyl group to a carboxylic acid. nih.gov The precursor, 1,1-dichloroacetone, can be prepared by methods such as the direct chlorination of acetone. orgsyn.org While viable, this method is one of several available for DCA production. iarc.frnih.gov

Methodologies for ¹³C Isotopic Incorporation at the Carboxyl Position

Introducing a ¹³C label specifically at the carboxyl carbon (the C1 position) requires synthetic strategies that utilize isotopically enriched starting materials or building blocks.

This approach involves using a simple, commercially available ¹³C-labeled precursor, such as potassium cyanide (K¹³CN) or ¹³CO₂, and incorporating it into the molecular structure. nih.gov A viable synthetic pathway for producing Dichloro(1-¹³C)acetic acid would be the carboxylation of chloroform (B151607) using ¹³C-labeled carbon dioxide, which is a known route for producing the dichloroacetyl chloride precursor. wikipedia.org The resulting [1-¹³C]dichloroacetyl chloride can then be hydrolyzed, as described in section 2.1.1, to yield the final labeled acid.

Another analogous strategy, demonstrated in the synthesis of other ¹³C-labeled carboxylic acids, involves the use of K¹³CN. nih.gov For example, [1-¹³C]tetradecanoic acid was synthesized by treating 1-bromotridecane (B143060) with K¹³CN to form the labeled nitrile, followed by hydrolysis. nih.gov A similar conceptual pathway could be adapted for DCA, where a suitable two-carbon substrate is first synthesized and then reacted with a ¹³C-labeled cyanide source, followed by hydrolysis and subsequent chlorination steps to yield Dichloro(1-¹³C)acetic acid.

This methodology utilizes larger, pre-labeled molecules (building blocks) that already contain the ¹³C isotope in the desired position. These building blocks are then incorporated into the final product through a series of chemical reactions. For the synthesis of Dichloro(1-¹³C)acetic acid, a suitable starting material would be [1-¹³C]acetic acid or [1-¹³C]bromoacetic acid. nih.gov

For instance, procedures have been developed for the large-scale synthesis of ¹³C-labeled 2-(phenylthio)acetic acid from precursors like ¹³C-labeled bromoacetic acid. nih.gov One could envision a pathway where [1-¹³C]acetic acid is subjected to chlorination to produce a mixture of chloroacetic acids, from which the dichloro-derivative would be separated. However, controlling the degree of chlorination can be challenging.

A more controlled approach might involve starting with a ¹³C-labeled two-carbon building block and constructing the dichloroacetic acid molecule. The synthesis of ¹³C-labeled pyrimidine (B1678525) DNA phosphoramidites, for example, begins by introducing the ¹³C tag via K¹³CN into a precursor, which is then elaborated into the final complex molecule. nih.gov Similarly, a versatile approach to ¹³C₂ labeling involves generating [¹³C₂]acetylene from Ca¹³C₂, which then serves as a universal building block for various organic transformations. rsc.org These principles highlight the strategy of using a simple, isotopically enriched molecule as a foundation for constructing more complex labeled compounds like Dichloro(1-¹³C)acetic acid.

Chemo-Enzymatic Synthesis Techniques

Chemo-enzymatic synthesis represents a sophisticated approach for producing isotopically labeled compounds such as dichloro(1-¹³C)acetic acid. This methodology synergistically combines the high selectivity of enzymatic catalysts with the versatility of chemical reactions, often resulting in high yields and excellent isotopic purity under mild conditions.

Chemical Preparation of the Labeled Nitrile Precursor: The synthesis commences with the chemical production of the isotopically labeled precursor, dichloro(¹³C)acetonitrile. This is typically achieved by reacting a ¹³C-enriched cyanide source, for instance, potassium cyanide (K¹³CN), with an appropriate electrophilic substrate. nih.gov

Enzymatic Hydrolysis: The resultant dichloro(¹³C)acetonitrile is then introduced into an aqueous buffer system containing the nitrilase enzyme. The enzyme selectively catalyzes the conversion of the nitrile functional group into a carboxyl group, yielding dichloro(1-¹³C)acetic acid. researchgate.netnih.gov This enzymatic step is highly valued for its specificity, which prevents undesirable reactions with other parts of the molecule, and for its operation under gentle conditions of neutral pH and ambient temperature, thereby preserving the integrity of the isotopic label.

The application of nitrilases is a well-established method for the synthesis of various carboxylic acids, and this technique is readily adaptable for their isotopically labeled counterparts. researchgate.netethz.ch The success of the synthesis hinges on the careful optimization of several parameters, including the specific nitrilase chosen, substrate concentration, pH, and temperature, to maximize both the yield and purity of the final product.

Purification and Isotopic Purity Verification of Dichloro(1-¹³C)acetic Acid

Subsequent to synthesis, the crude dichloro(1-¹³C)acetic acid must undergo rigorous purification and detailed characterization to ensure it is free from chemical impurities and possesses the desired level of isotopic enrichment.

Chromatographic techniques are indispensable for isolating dichloro(1-¹³C)acetic acid from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual enzyme.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for purifying polar compounds like dichloroacetic acid. sielc.comgoogle.com An octadecyl-silica (C18) column is commonly used with a mobile phase composed of water, an organic modifier such as acetonitrile, and an acid like formic or phosphoric acid to ensure the analyte is in its neutral form. sielc.comgoogle.com Gradient elution, where the concentration of the organic solvent is systematically increased, facilitates the separation of the target compound from impurities. google.com

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is a particularly effective method for purifying acidic compounds. researchgate.nettechnologynetworks.com In this technique, the stationary phase is functionalized with positively charged groups that bind the negatively charged dichloroacetate (B87207) anion. technologynetworks.comgoogle.com Impurities that are neutral or positively charged are washed away. The purified dichloro(1-¹³C)acetic acid is then eluted by introducing a solution with a high concentration of a competing anion, such as a salt gradient. nih.govnih.gov This method is highly efficient for removing non-anionic contaminants. researchgate.net

Spectroscopic analysis is crucial for verifying the chemical structure and confirming the isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation and isotopic analysis. nih.govacs.org In the ¹³C NMR spectrum of dichloro(1-¹³C)acetic acid, the signal for the carboxyl carbon (C1) will be dramatically intensified due to the high abundance of the ¹³C isotope at this specific position. libretexts.org This provides direct evidence of successful labeling. Additionally, in the ¹H NMR spectrum, the proton on the dichloromethyl group will exhibit spin-spin coupling to the adjacent ¹³C-labeled carbon, resulting in a characteristic doublet splitting pattern that is absent in the unlabeled molecule. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound with high precision, thereby confirming its isotopic composition. nih.gov The mass spectrum of dichloro(1-¹³C)acetic acid will show a molecular ion peak that is shifted by one mass unit higher compared to the unlabeled compound due to the presence of the ¹³C atom. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide exceptionally accurate mass data, allowing for unambiguous confirmation of the elemental formula and the incorporation of the isotopic label. nih.gov

The combined use of these purification and spectroscopic methods ensures that the synthesized dichloro(1-¹³C)acetic acid is of high chemical and isotopic purity.

Interactive Data Table: Purification and Characterization of Dichloro(1-¹³C)acetic Acid

| Parameter | Technique | Expected Result for Dichloro(1-¹³C)acetic Acid |

|---|---|---|

| Purification | ||

| Primary Method | Reversed-Phase HPLC | A single major peak corresponding to the product, well-separated from byproducts. sielc.comgoogle.com |

| Alternative Method | Anion-Exchange Chromatography | Elution of the product using a salt gradient, effectively removing non-anionic impurities. researchgate.netnih.gov |

| Characterization | ||

| Isotopic Label Confirmation | ¹³C NMR | A significantly enhanced signal at the chemical shift corresponding to the carboxyl carbon. libretexts.org |

| Structural Verification | ¹H NMR | The appearance of a doublet for the α-proton, indicating coupling to the ¹³C nucleus. acs.org |

| Molecular Mass Verification | Mass Spectrometry | A molecular ion peak shifted by +1 m/z in comparison to the unlabeled analogue. nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of Dichloro 1 13c Acetic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of Dichloro(1-13C)acetic acid, NMR is particularly adept at tracking the fate of the 13C label, offering a window into its metabolic pathways and interactions within biological systems.

Carbon-13 NMR spectroscopy is a specific application of NMR that focuses on the 13C isotope. Although 13C has a low natural abundance (approximately 1.1%), its presence in an enriched form, as in Dichloro(1-13C)acetic acid, makes it readily detectable. wisc.edu The technique provides direct information about the carbon skeleton of a molecule. re3data.org

The chemical shift (δ) in 13C NMR is the resonant frequency of a 13C nucleus relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). This value is highly sensitive to the electronic environment of the carbon atom. Factors such as the hybridization of the carbon and the electronegativity of adjacent atoms significantly influence the chemical shift. researchgate.net

In Dichloro(1-13C)acetic acid, there are two distinct carbon environments: the carboxylic acid carbon (C1) and the dichloromethyl carbon (C2). The carboxylic acid carbon is sp2 hybridized and bonded to two electronegative oxygen atoms, causing it to be significantly deshielded and resonate at a low field (higher ppm value). This is a characteristic feature for carboxylic acids, which typically appear in the 170-185 ppm range. github.io The C1 is specifically labeled in Dichloro(1-13C)acetic acid.

The dichloromethyl carbon (C2) is sp3 hybridized but is directly attached to two highly electronegative chlorine atoms. This substitution causes a substantial downfield shift compared to a standard methyl group. The experimental data from the Spectral Database for Organic Compounds (SDBS) for the unlabeled analogue confirms these expectations.

| Carbon Atom | Hybridization | Key Substituents | Expected Chemical Shift Range (ppm) | Experimental Chemical Shift (δ) in ppm* |

|---|---|---|---|---|

| C1 (Carboxyl, 13C-labeled) | sp2 | =O, -OH | 160 - 185 | 170.92 |

| C2 (Dichloromethyl) | sp3 | -Cl, -Cl, -H | 60 - 75 | 65.51 |

*Data obtained from the Spectral Database for Organic Compounds (SDBS) for unlabeled dichloroacetic acid in CDCl3.

Spin-spin coupling, or J-coupling, arises from the interaction of the spins of neighboring nuclei through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

13C-13C Coupling: In natural abundance spectra, 13C-13C coupling is not observed due to the low probability of two 13C atoms being adjacent. wisc.edu However, in specifically labeled molecules, this coupling can be measured and provides direct evidence of carbon-carbon bonds. For Dichloro(1-13C)acetic acid, if it were metabolized into a larger molecule where the adjacent carbon was also 13C, a one-bond coupling constant (¹JCC) could be observed, typically in the range of 30-70 Hz for sp2-sp3 carbons.

13C-1H Coupling: Coupling between a carbon atom and a proton is a key feature in 13C NMR spectra. The one-bond coupling (¹JCH) is particularly informative, with its magnitude depending on the hybridization of the carbon atom. For sp3 hybridized carbons, ¹JCH is typically around 125-135 Hz, but this value increases with the electronegativity of substituents. iastate.eduucalgary.ca For the C2 (CHCl₂) group in dichloroacetic acid, the presence of two chlorine atoms would be expected to increase this value significantly. Longer-range couplings, such as two-bond (²JCH) and three-bond (³JCH) couplings, are also observable and provide further structural information. In Dichloro(1-13C)acetic acid, the labeled C1 will exhibit a two-bond coupling (²JC1H) to the proton on C2.

| Coupling Type | Involved Nuclei | Typical Range (Hz) | Expected Observation in Dichloro(1-13C)acetic acid |

|---|---|---|---|

| One-bond (1JCH) | C2-H | ~180 - 210 (estimated due to Cl atoms) | Splitting of the C2 signal into a doublet (in coupled spectrum) |

| Two-bond (2JCH) | C1-C2-H | 0 - 60 | Splitting of the 13C-labeled C1 signal into a doublet (in coupled spectrum) |

| One-bond (1JCC) | C1-C2 | 30 - 70 | Not observable unless C2 is also 13C labeled |

To simplify complex spectra, 13C NMR is most commonly performed using proton-decoupling techniques. wisc.edu

Proton-Decoupled 13C NMR: In this mode, a broad radiofrequency signal is applied at the proton resonance frequencies, which causes the protons to rapidly change spin states. This effectively removes all 13C-1H coupling, and each unique carbon atom appears as a single, sharp singlet. wisc.edu This is the standard method for determining the number of distinct carbon environments and their chemical shifts. For Dichloro(1-13C)acetic acid, the proton-decoupled spectrum would show two singlets at approximately 170.9 ppm and 65.5 ppm.

Proton-Coupled 13C NMR: In a coupled (or non-decoupled) spectrum, the 13C-1H spin-spin couplings are preserved. The signal for each carbon is split into a multiplet according to the 'n+1' rule, where 'n' is the number of directly attached protons. re3data.org For Dichloro(1-13C)acetic acid, the labeled C1 signal would appear as a doublet due to coupling with the single proton on C2 (²JCH). The C2 signal would also appear as a doublet due to coupling with its directly attached proton (¹JCH). While more complex, coupled spectra provide direct evidence for the number of hydrogens attached to each carbon.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space via cross-relaxation. researchgate.net In the context of 13C NMR, when protons are decoupled, their saturated state can transfer energy to nearby 13C nuclei. This process enhances the population difference between the spin states of the 13C nuclei, leading to a significant increase in the intensity of their NMR signals. wisc.edu

For small molecules like Dichloro(1-13C)acetic acid, this enhancement can be substantial, often increasing the signal-to-noise ratio by a factor of up to three. However, the magnitude of the NOE is not uniform for all carbons. It is most effective for carbons that have directly attached protons and diminishes rapidly with distance. The C2 carbon of dichloroacetic acid, having a directly bonded proton, would experience a significant NOE enhancement. The labeled C1 carboxyl carbon, which has no directly attached protons, will experience a much smaller NOE from the more distant proton on C2 and, as a result, its signal may appear weaker in a standard proton-decoupled spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR pulse sequences used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. oup.comthieme-connect.de This is achieved by transferring polarization from protons to the 13C nuclei and then manipulating the phase of the resulting carbon signals based on the number of attached protons.

The most common DEPT experiments are DEPT-45, DEPT-90, and DEPT-135:

DEPT-90: Only signals from CH (methine) carbons appear as positive peaks.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in any DEPT spectrum. thieme-connect.de

For Dichloro(1-13C)acetic acid, a DEPT analysis would yield the following results:

The signal for C2 (~65.5 ppm) would appear as a positive peak in both DEPT-90 and DEPT-135 spectra, confirming it is a methine (CH) group.

The signal for the labeled C1 (~170.9 ppm) would be absent in all DEPT spectra, confirming it is a quaternary carbon (a carbon with no directly attached hydrogens).

This technique is invaluable for unambiguously assigning carbon types, especially in complex metabolites derived from Dichloro(1-13C)acetic acid.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HSQC, COSY, TOCSY) for Correlating ¹³C Signals

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for elucidating the structure of molecules by resolving signals across two frequency dimensions. In the context of studying Dichloro(1-¹³C)acetic acid and its metabolites, 2D NMR is invaluable for correlating the enriched ¹³C nucleus with other nuclei in the molecule, primarily ¹H. This provides unambiguous assignment of signals and detailed information about molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): Both HSQC and HMQC are used to correlate the chemical shifts of a ¹³C nucleus with the protons directly attached to it. protein-nmr.org.uk A cross-peak in the 2D spectrum appears at the coordinates of the ¹H and ¹³C chemical shifts, confirming a direct one-bond C-H connection. protein-nmr.org.uk For Dichloro(1-¹³C)acetic acid, the methine proton would show a correlation to the ¹³C-labeled carbon. When DCA is metabolized, for instance to glyoxylate (B1226380) or oxalate, these experiments can track the fate of the labeled carbon by identifying its new proton environment. The HSQC experiment is generally preferred over HMQC for its superior resolution and narrower lineshapes. ucsb.edu

Correlation Spectroscopy (COSY): The COSY experiment reveals scalar couplings between protons, typically over two to three bonds. It is a homonuclear technique, meaning it correlates protons with other protons. While it does not directly detect the ¹³C nucleus, it is crucial for mapping the proton spin systems within metabolites. By identifying which protons are coupled, one can build fragments of the molecule's structure. This information, when combined with HSQC data, allows for a more complete structural assignment.

Total Correlation Spectroscopy (TOCSY): Similar to COSY, TOCSY is a homonuclear experiment that identifies coupled proton spin systems. wisc.edu However, TOCSY extends beyond direct coupling partners and shows correlations between all protons within a given spin system, even if they are not directly coupled. wisc.edu For a metabolite of Dichloro(1-¹³C)acetic acid, a TOCSY experiment can reveal the entire network of coupled protons. For example, if the ¹³C-label is incorporated into a larger metabolite like citrate (B86180), TOCSY can help identify all the protons belonging to that citrate molecule. ismrm.org Combining this with an HSQC spectrum allows one to map the location of the ¹³C-label within that specific spin system. ucsb.eduacs.org The duration of the spin-lock mixing time in a TOCSY experiment can be varied to control the extent of magnetization transfer, allowing correlations to be observed over progressively longer ranges of bonds. wisc.edu

| 2D NMR Technique | Type of Correlation | Application for Dichloro(1-¹³C)acetic Acid Metabolites |

|---|---|---|

| HSQC/HMQC | Heteronuclear (¹H-¹³C) | Identifies protons directly bonded to the ¹³C-labeled carbon. protein-nmr.org.uk |

| COSY | Homonuclear (¹H-¹H) | Identifies protons that are coupled through 2-3 bonds. |

| TOCSY | Homonuclear (¹H-¹H) | Identifies all protons within a coupled spin system. wisc.edu |

Quantitative NMR Approaches for ¹³C Enrichment Determination

Quantitative NMR (qNMR) can be used to determine the degree of isotopic enrichment in a sample containing Dichloro(1-¹³C)acetic acid. While ¹H NMR is typically preferred for quantification due to its high sensitivity, ¹³C NMR offers much greater chemical shift dispersion, which is advantageous for resolving signals in complex mixtures of metabolites. magritek.com

A primary challenge for quantitative ¹³C NMR is its low natural abundance (1.1%) and smaller gyromagnetic ratio, resulting in low sensitivity. magritek.comthermofisher.com Furthermore, long spin-lattice relaxation times (T₁) for ¹³C nuclei can necessitate long delays between pulses to ensure full relaxation, leading to very long experiment times for quantitative accuracy. nih.gov

Several strategies are employed to overcome these limitations:

Use of Relaxation Agents: Paramagnetic relaxation agents, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to the sample to shorten the T₁ relaxation times of ¹³C nuclei. This allows for faster pulse repetition rates without saturating the signal, significantly reducing the total acquisition time required for a quantitative spectrum. rsc.org

Inverse-Gated Decoupling: To obtain quantitative ¹³C spectra, it is crucial to suppress the Nuclear Overhauser Effect (NOE), which can variably enhance the signals of protonated carbons. This is achieved using an inverse-gated decoupling sequence, where the proton decoupler is switched on only during data acquisition. This collapses ¹H-¹³C couplings to produce sharp singlets while preventing the NOE buildup that would otherwise compromise the signal integrals' accuracy. dtic.mil

Indirect Quantification via ¹H NMR: A high-throughput method involves analyzing the ¹H NMR spectrum. nih.gov The presence of a ¹³C atom coupled to a proton splits the proton's signal into a doublet (known as ¹³C satellites). The fractional ¹³C enrichment can be calculated by comparing the integrated area of one of the ¹³C satellite peaks to the total area of the proton signal (central peak from ¹²C-bound protons plus both satellite peaks). This approach leverages the higher sensitivity of ¹H NMR and can be performed rapidly. nih.gov

The percentage of ¹³C enrichment is a critical parameter in metabolic studies, as it reflects the extent to which the labeled precursor has been incorporated into various downstream metabolites. nih.gov

Mass Spectrometry (MS) and Isotope Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and semi-volatile compounds. For the analysis of Dichloro(1-¹³C)acetic acid and its metabolites, which are often polar and non-volatile, chemical derivatization is typically required to increase their volatility and improve chromatographic performance. nih.govthermofisher.com Common derivatization strategies include esterification to convert the carboxylic acid group into a less polar ester.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Fragment Ion Analysis for ¹³C Position Information

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which is an energetic process that causes the molecules to fragment in predictable patterns. The resulting mass spectrum shows the molecular ion (the intact molecule with one electron removed) and a series of fragment ions.

The presence of the ¹³C label in Dichloro(1-¹³C)acetic acid or its metabolites will increase the mass of the molecular ion and any fragment ions containing the labeled carbon by one mass unit. By analyzing the mass shift in specific fragment ions, it is possible to determine the position of the ¹³C label within the molecule. nau.edu For example, if a known fragmentation pathway involves the loss of the carboxyl group, observing whether the resulting fragment has a mass shift will confirm if the label was in the carboxyl carbon. This positional information is crucial for tracing metabolic pathways. nau.edu

Mass Isotopomer Distribution Analysis (MIDA) and Correction for Natural Abundance

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to determine the isotopic enrichment of a biosynthetic precursor pool from the mass isotopomer distribution of a product molecule. nih.gov A mass isotopomer is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C vs ¹²C). A GC-MS analysis of a metabolite derived from Dichloro(1-¹³C)acetic acid will show a distribution of masses: M+0 (no ¹³C label), M+1 (one ¹³C label), M+2 (two ¹³C labels), and so on.

This observed distribution must first be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. nih.govresearchgate.net After correction, the resulting excess isotopomer distribution can be used to calculate the fractional abundance of the labeled precursor that was incorporated into the product. MIDA uses statistical models based on the binomial or multinomial expansion to relate the observed mass isotopomer pattern in the product to the isotopic enrichment of the precursor pool. nih.gov

Quantitative Analysis of ¹³C-Enriched Metabolites

GC-MS is an excellent tool for quantifying ¹³C-enriched metabolites. The most robust method for quantification is stable isotope dilution, which involves adding a known amount of a stable isotope-labeled internal standard to the sample before processing. For analyzing metabolites of Dichloro(1-¹³C)acetic acid, an ideal internal standard would be the same metabolite but labeled with a different number of ¹³C atoms (e.g., a fully ¹³C-labeled version) or with another stable isotope like deuterium (B1214612) (²H).

The internal standard co-elutes with the analyte and is affected similarly by extraction, derivatization, and ionization processes. By measuring the ratio of the MS signal intensity of the analyte to that of the internal standard, one can accurately calculate the concentration of the analyte in the original sample. nih.gov This method corrects for sample loss during preparation and variations in instrument response, providing high precision and accuracy.

| GC-MS Analytical Aspect | Description and Relevance |

|---|---|

| Derivatization | Chemical modification (e.g., esterification) to increase the volatility of DCA and its polar metabolites for GC analysis. thermofisher.com |

| Fragment Ion Analysis | Analysis of mass shifts in specific fragments to determine the location of the ¹³C label within a metabolite's structure. nau.edu |

| MIDA | Uses the mass isotopomer pattern of a product to determine the isotopic enrichment of the precursor pool, after correcting for natural isotope abundance. nih.gov |

| Quantitative Analysis | Employs stable isotope dilution with a labeled internal standard to accurately measure the concentration of ¹³C-enriched metabolites. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone in analytical chemistry, offering robust separation and sensitive detection. For isotopically labeled molecules like Dichloro(1-13C)acetic acid, specific LC-MS techniques provide enhanced capabilities for identification and quantification, overcoming challenges posed by complex biological matrices.

High-Resolution MS for Accurate Mass and Isotopic Pattern Profiling

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for the analysis of Dichloro(1-¹³C)acetic acid as it allows for the unambiguous determination of its elemental composition. pnnl.gov

The high resolving power of these instruments enables the separation of ions with very similar mass-to-charge ratios (m/z), which might otherwise overlap in lower-resolution instruments. For Dichloro(1-¹³C)acetic acid, HRMS can easily distinguish the ¹³C-labeled molecule from its unlabeled counterpart and from other potential isobaric interferences in a complex sample.

By precisely measuring the mass of the molecular ion, HRMS confirms the incorporation of the ¹³C isotope. The table below illustrates the theoretical exact masses of unlabeled dichloroacetic acid and its ¹³C-labeled isotopologue, highlighting the mass difference that is readily resolved by HRMS.

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Dichloroacetic acid | C₂H₂Cl₂O₂ | 127.94318 |

| Dichloro(1-¹³C)acetic acid | ¹³CC₁H₂Cl₂O₂ | 128.94654 |

Furthermore, HRMS accurately profiles the complete isotopic pattern of the molecule, which is altered by the presence of the ¹³C label. This detailed pattern serves as an additional confirmation of the compound's identity and can be used to calculate the degree of isotopic enrichment.

Isotope Ratio Mass Spectrometry (IRMS) for ¹³C/¹²C Ratios

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for determining the precise ratio of stable isotopes in a sample. nih.gov For carbon, it measures the ¹³C/¹²C ratio with extremely high precision. nih.gov The analysis typically involves converting the organic compound into a simple gas, such as carbon dioxide (CO₂), through combustion. sc.edu This CO₂ is then introduced into the mass spectrometer, where the ion currents corresponding to different isotopic masses (e.g., m/z 44 for ¹²CO₂ and m/z 45 for ¹³CO₂) are measured.

A study on chloroacetic acids demonstrated a method using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to measure their ¹³C/¹²C ratios. nih.gov In this approach, the chloroacetic acids were first converted to their methyl esters to facilitate gas chromatographic separation. nih.gov The separated esters were then combusted online before entering the IRMS. The results showed that this analytical process did not introduce significant isotopic fractionation, allowing for accurate determination of the isotopic signatures of the original compounds. nih.gov

This methodology is directly applicable to studies involving Dichloro(1-¹³C)acetic acid. By measuring the ¹³C/¹²C ratio in a sample or its metabolites, IRMS can precisely quantify the level of ¹³C enrichment, providing crucial data for metabolic flux analysis and tracer studies. nih.gov The high precision of IRMS allows for the detection of very small changes in isotopic composition. nih.govnih.gov

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isotopomer Patterns

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org The use of microfluidic devices for CE-MS offers several advantages, including reduced sample and reagent consumption, faster analysis times, and improved sensitivity. nih.govchromatographyonline.com

CE separates molecules based on their charge and size as they move through a narrow capillary under the influence of a high electric field. wikipedia.org This technique is particularly well-suited for the analysis of small, polar, and charged molecules like Dichloro(1-¹³C)acetic acid and its potential polar metabolites. Recent developments have made the coupling of microfluidic CE systems to mass spectrometers more convenient and robust. nih.govnih.gov

For isotopomer analysis, CE-MS can separate Dichloro(1-¹³C)acetic acid from its unlabeled form and from various metabolites that retain the ¹³C label. The mass spectrometer then provides the mass and structural information for each separated compound. This allows for the detailed characterization of isotopomer patterns, revealing how the ¹³C label is distributed among different metabolic products. The high resolving power of CE can be critical in separating isotopomers that may be difficult to resolve using liquid chromatography. nih.gov

Chromatographic Separations for Labeled Compound Analysis

Chromatographic techniques are essential for isolating labeled compounds and their metabolites from complex mixtures prior to detection. Gas chromatography, particularly with specialized detectors, offers a robust method for the analysis of volatile or derivatized halogenated compounds.

Gas Chromatography (GC) with Specialized Detectors (e.g., Electron Capture Detection)

Gas Chromatography (GC) is a premier technique for separating volatile compounds. For non-volatile or highly polar analytes like dichloroacetic acid, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govthermofisher.com Common derivatization involves esterification, for instance, preparing methyl esters using diazomethane (B1218177) or pentafluorobenzyl esters using pentafluorobenzyl bromide (PFBBr). thermofisher.comnih.gov

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for GC that is particularly responsive to electronegative compounds, such as those containing halogens. scioninstruments.commeasurlabs.comchromatographyonline.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (often nitrogen) and creating a steady baseline current. scioninstruments.comchromatographyonline.com When an electronegative analyte like derivatized dichloroacetic acid passes through the detector, it captures electrons, causing a decrease in the current that is measured as a signal. scioninstruments.commeasurlabs.com

The selectivity of the ECD makes it exceptionally well-suited for analyzing chlorinated compounds like dichloroacetic acid in complex environmental or biological samples, as it produces little to no signal for common hydrocarbons. chromatographyonline.com The sensitivity is also remarkable, with detection limits often in the picogram (pg) range. chromatographyonline.com A collaborative study on EPA Method 515.1, which uses GC-ECD for determining chlorinated acids in water after methylation, demonstrated the method's acceptability with mean recoveries ranging from 75% to 123% in finished drinking water. nih.gov

The table below summarizes typical GC-ECD parameters that could be adapted for the analysis of derivatized Dichloro(1-¹³C)acetic acid.

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Methylpolysiloxane |

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) or Diazomethane |

| Carrier Gas | Nitrogen or Argon/Methane |

| Detector | Electron Capture Detector (ECD) |

| Detection Limit | ~1 µg/L (ppb) range |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Dichloro(1-13C)acetic acid. Its application is particularly advantageous as it typically does not require the derivatization of the analyte, which can be a source of analytical error. nih.gov For small, polar compounds like dichloroacetic acid, which are often poorly retained on traditional reversed-phase columns, specialized HPLC approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully implemented. nih.govresearchgate.net

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes. nih.gov This methodology, when coupled with tandem mass spectrometry (LC/MS/MS), provides a highly sensitive and selective platform for quantifying Dichloro(1-13C)acetic acid. nih.govresearchgate.net The mass spectrometer can be specifically tuned to detect the mass-to-charge ratio of the 13C-labeled compound and its fragments, allowing for clear differentiation from its unlabeled counterpart and other matrix components.

Research has also demonstrated the use of anion-exchange chromatography within an HPLC system for the simultaneous detection of dichloroacetic acid and its primary metabolites, including oxalic acid, glyoxylic acid, and glycolic acid. nih.gov This approach, often paired with a conductivity detector, is effective for separating these anionic species. nih.gov For isotopically labeled studies, coupling this separation with mass spectrometry ensures precise quantification of Dichloro(1-13C)acetic acid and its corresponding 13C-labeled metabolites.

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov |

| Column | Amino-based or other polar stationary phase researchgate.net |

| Mobile Phase | Acetonitrile/aqueous buffer (e.g., ammonium (B1175870) acetate) gradient researchgate.net |

| Detector | Tandem Mass Spectrometer (MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode memphis.edu |

| Quantification | Selected Reaction Monitoring (SRM) of specific mass transitions for Dichloro(1-13C)acetic acid |

Ion Chromatography (IC)

Ion Chromatography (IC) is another powerful and widely used technique for the analysis of haloacetic acids, including Dichloro(1-13C)acetic acid, particularly in aqueous matrices like drinking water. who.intmetrohm.com The method is valued for its simplicity and speed, often allowing for direct injection of samples without extensive preparation or derivatization. nih.govthermofisher.com

Two primary IC methods are available for haloacetic acid analysis:

Anion-exchange separation with suppressed conductivity detection : This is a common approach where the analyte is separated on an anion-exchange column and detected via its electrical conductivity after the mobile phase conductivity has been chemically suppressed. who.int

Anion-exclusion separation with ultraviolet (UV) detection : This method separates analytes based on the exclusion of anions from a negatively charged stationary phase. who.int

For enhanced specificity and sensitivity, particularly for isotopically labeled compounds, IC is increasingly coupled with mass spectrometry (IC-MS/MS). metrohm.comthermofisher.com U.S. EPA Method 557, for example, utilizes an IC-MS/MS system for the determination of haloacetic acids in drinking water. thermofisher.com This hyphenated technique combines the superior separation of ionic species provided by IC with the definitive identification and quantification capabilities of mass spectrometry. metrohm.com The use of isotopically labeled internal standards is common in such methods to ensure accuracy. memphis.edu

The direct analysis capability of IC-MS/MS is a significant advantage, reducing sample preparation time and potential errors associated with derivatization steps that are often required for gas chromatography (GC) methods. metrohm.comthermofisher.com

| Parameter | Description |

|---|---|

| Chromatography Mode | Anion-Exchange Chromatography who.intnih.gov |

| Column | High-capacity anion exchange column (e.g., polystyrene-divinylbenzene based) researchgate.net |

| Eluent | Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) gradient morana-rtd.com |

| Detector | Suppressed Conductivity Detector or Tandem Mass Spectrometer (MS/MS) who.intmetrohm.com |

| Detection Limit (DCAA) | As low as 0.45 µg/L with conductivity detection after extraction. nih.gov IC-MS methods can achieve sub-µg/L levels. researchgate.net |

| Key Advantage | Direct injection without derivatization, suitable for aqueous samples. thermofisher.com |

Mechanistic Investigations of Dichloro 1 13c Acetic Acid in Biological Systems Non Human

Elucidation of Metabolic Fate and Pathways through 13C Tracing

Stable isotope tracing with Dichloro(1-13C)acetic acid allows for the precise tracking of its carbon atom as it is metabolized and integrated into various cellular pathways. This methodology is crucial for mapping the flow of carbon from DCA through central metabolic networks.

Dichloroacetic acid significantly influences central carbon metabolism, primarily by modulating the entry of pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle. ashpublications.orgnih.gov DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. ashpublications.orgproquest.com By inhibiting PDK, DCA maintains the PDH complex in its active, dephosphorylated state, thereby promoting the conversion of pyruvate—the end product of glycolysis—to acetyl-CoA. ashpublications.orgnih.gov This action effectively increases the flux of carbon from glycolysis into the TCA cycle for oxidation. ashpublications.org

The use of 13C-labeled substrates is instrumental in demonstrating this shift. For instance, studies using hyperpolarized [1-13C]pyruvate have shown that administration of DCA leads to a significant increase in the production of 13C-bicarbonate. escholarship.org The 13C label from the first carbon of pyruvate is released as 13CO2 during the PDH-catalyzed conversion to acetyl-CoA; this 13CO2 then rapidly equilibrates with the bicarbonate pool. escholarship.org Therefore, an elevated signal from 13C-bicarbonate serves as a direct indicator of increased PDH flux, confirming that DCA shunts carbon away from lactate (B86563) production and towards mitochondrial oxidation. ashpublications.orgescholarship.org

While the primary impact of DCA is on the glycolysis-TCA cycle axis, the increased availability of acetyl-CoA and other TCA cycle intermediates can theoretically influence connected pathways. For example, citrate (B86180) produced in the TCA cycle can be exported to the cytosol and used for fatty acid synthesis, while other intermediates can be used for anabolic processes. Tracing the 13C label from Dichloro(1-13C)acetic acid would allow for the mapping of its carbon's ultimate fate, whether it is incorporated into biomass or fully oxidized. Although direct studies tracing Dichloro(1-13C)acetic acid through the pentose (B10789219) phosphate (B84403) pathway (PPP) are less common, alterations in glycolytic flux can indirectly affect the entry of glucose-6-phosphate into the PPP.

The biotransformation of DCA leads to the formation of several key metabolites. The principal pathway involves the conversion of DCA to glyoxylate (B1226380), a reaction catalyzed by Glutathione S-transferase Zeta 1 (GSTZ1). nih.govnih.gov Studies utilizing [2-13C]DCA and 13C NMR spectroscopy have unequivocally identified [2-13C]glyoxylic acid as the sole observable, stable metabolite of this enzymatic reaction. nih.gov This finding confirms that the carbon backbone of DCA is conserved during this primary metabolic step.

Following its formation, glyoxylate can be further metabolized through several routes, leading to other downstream products. These subsequent reactions can result in the formation of oxalic acid, glycolic acid, and glycine. Therefore, when Dichloro(1-13C)acetic acid is administered, the 13C label is expected to be incorporated into these downstream metabolites.

Table 1: Expected 13C-Labeled Metabolites from Dichloro(1-13C)acetic Acid

| Precursor | Primary Metabolite | Potential Downstream Metabolites |

| Dichloro(1-13C)acetic Acid | (1-13C)Glyoxylic Acid | (1-13C)Oxalic Acid, (1-13C)Glycolic Acid |

This table is based on established metabolic pathways of dichloroacetic acid. The specific labeled positions in downstream metabolites depend on the enzymatic reactions involved.

The identification and quantification of these 13C-labeled metabolites are typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between labeled and unlabeled molecules. nih.govnih.govcreative-proteomics.com There is currently no available research that identifies thiodiacetic acid as a metabolite of DCA.

A significant fate of the carbon atom from Dichloro(1-13C)acetic acid is its eventual oxidation and exhalation as carbon dioxide (13CO2). The metabolic conversion of the 13C-labeled intermediate, glyoxylate, can lead to substrates that enter the TCA cycle or other oxidative pathways, ultimately resulting in the release of the labeled carbon as 13CO2. biorxiv.org

Studies investigating the disposition of DCA have demonstrated that a substantial portion of the administered dose is eliminated as CO2. In vivo experiments using hyperpolarized [1-13C]pyruvate have provided indirect but compelling evidence for this process. Administration of DCA was shown to cause a 181% increase in the conversion of [1-13C]pyruvate to 13C-bicarbonate, which is in equilibrium with 13CO2. escholarship.org This highlights the potent effect of DCA in promoting oxidative decarboxylation reactions within the mitochondria. escholarship.org The measurement of 13CO2 in expired air, known as a breath test, is a non-invasive method used to quantify the rate of substrate oxidation in vivo and can be applied to trace the metabolic activity following administration of a 13C-labeled compound. researchgate.net

Enzymatic Interactions and Regulation

Dichloroacetic acid's pharmacological effects are primarily mediated through its interaction with key enzymes that regulate metabolic pathways. Understanding these interactions is fundamental to comprehending its mechanism of action.

The most well-characterized enzymatic target of DCA is pyruvate dehydrogenase kinase (PDK). ashpublications.orgnih.gov The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. ashpublications.org The activity of the PDC is tightly regulated by the opposing actions of PDK and pyruvate dehydrogenase phosphatase (PDP). PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby inhibiting its function. ashpublications.org

DCA acts as a pyruvate analog and a potent inhibitor of all four PDK isoforms (PDK1-4). ashpublications.orgproquest.com Structural studies have shown that DCA binds to a site within the N-terminal domain of PDK, promoting conformational changes that inactivate the kinase. nih.govresearchgate.net By inhibiting PDK, DCA prevents the phosphorylation of the PDC, shifting the equilibrium towards the active, dephosphorylated state of the enzyme complex. ashpublications.orgnature.com This activation of the PDC leads to an increased conversion of pyruvate to acetyl-CoA, thus enhancing the flux of glucose-derived carbons into the TCA cycle for subsequent oxidation. ashpublications.orgportlandpress.com This mechanism effectively reverses the metabolic phenotype seen in many cancer cells (the Warburg effect), which favor aerobic glycolysis, and promotes mitochondrial respiration. ashpublications.orgrug.nl

Table 2: Effect of Dichloroacetic Acid on PDH Complex Regulation

| Enzyme | Action | Effect of DCA | Consequence for PDH Complex | Metabolic Flux |

| Pyruvate Dehydrogenase Kinase (PDK) | Phosphorylates and inactivates PDH | Inhibition | Remains dephosphorylated and active | Increased pyruvate to acetyl-CoA flux |

| Pyruvate Dehydrogenase Phosphatase (PDP) | Dephosphorylates and activates PDH | No direct effect | Favors dephosphorylated and active state | Increased pyruvate to acetyl-CoA flux |

The primary enzyme responsible for the biotransformation of DCA in non-human biological systems is Glutathione S-transferase Zeta 1 (GSTZ1-1), also known as maleylacetoacetate isomerase. nih.govnih.gov This cytosolic and mitochondrial enzyme catalyzes the conversion of DCA to glyoxylate. nih.gov

Interestingly, DCA itself is a mechanism-based inactivator of GSTZ1. nih.gov This means that during the catalytic process, a reactive intermediate is formed that covalently modifies and inactivates the enzyme, a property that leads to DCA inhibiting its own metabolism upon repeated exposure. nih.govanu.edu.au The rate of this inactivation can be influenced by factors such as GSTZ1 haplotype. nih.govclinicaltrials.gov The central role of GSTZ1-1 highlights it as the key determinant of DCA clearance and metabolic fate. nih.gov

Cellular and Subcellular Metabolic Reprogramming Studies Using 13C Tracers

The use of stable isotopes like carbon-13 (¹³C) has become a powerful tool for tracing the metabolic fate of compounds within complex biological systems. Dichloro(1-¹³C)acetic acid (¹³C-DCA) allows researchers to follow the carbon atom from DCA as it is incorporated into various metabolic pathways, providing a detailed picture of its influence on cellular metabolism.

In the context of cancer research, the acidic microenvironment of tumors is a critical factor influencing cellular metabolism and therapeutic response. Studies utilizing ¹³C tracers have explored how dichloroacetate (B87207) (DCA) affects the metabolic plasticity of cancer cells adapted to acidic conditions.

In one such study, cancer cells selected for their ability to thrive in an acidic environment exhibited a greater sensitivity to the growth-inhibitory effects of DCA compared to their parental counterparts. nih.gov ¹³C-tracer investigations revealed that DCA induced a significant metabolic shift in these acid-adapted cells. Specifically, it diminished glycolysis, the primary pathway for glucose breakdown, and concurrently increased intracellular glutamine levels. nih.gov This dual effect led to a more substantial reduction in the activity of the pentose phosphate pathway and an increase in apoptosis (programmed cell death) in the acid-adapted cells. nih.gov

Further research using a ¹³C-guided approach on pancreatic cancer cell lines demonstrated that DCA treatment significantly decreased the incorporation of ¹³C from [U-¹³C₆]glucose into several key amino acids, including alanine (B10760859), aspartate, glutamate, glycine, proline, and serine. mdpi.comdntb.gov.ua This suggests a broad impact of DCA on glucose metabolism and the biosynthesis of essential cellular building blocks. The data from these studies indicated an activation of pyruvate dehydrogenase, leading to increased carbon flux into the TCA cycle, alongside a substantial inhibition of glycolytic flux and amino acid synthesis. mdpi.com

The metabolic reprogramming induced by DCA in cancer cells under cisplatin (B142131) stress has also been investigated. nih.gov These studies showed that DCA shifts the metabolic model from glycolysis towards aerobic oxidation. This shift results in increased mitochondrial reactive oxygen species (mtROS), which can promote cell cycle arrest and enhance the efficacy of chemotherapy. nih.gov

Interactive Table: Impact of DCA on ¹³C-Glucose Incorporation in Pancreatic Cancer Cells. mdpi.com

| Amino Acid | % ¹³C Incorporation (Control) | % ¹³C Incorporation (DCA Treated) |

| Alanine | 9.8% | 4.1% |

| Serine | 3.4% | 2.1% |

| Glutamate | 6.7% | 2.6% |

| Aspartate | 4.0% | 1.8% |

| Proline | 1.2% | 0.3% |

| Glycine | 2.3% | 2.0% |

The application of hyperpolarized ¹³C-labeled compounds in magnetic resonance spectroscopy (MRS) has enabled the real-time, non-invasive investigation of metabolic fluxes in living animals. nih.govnih.govnih.govnih.gov In the context of cardiac metabolism, hyperpolarized [1-¹³C]lactate has been used to measure dichloroacetate-modulated changes in flux through the pyruvate dehydrogenase (PDH) complex. nih.gov

Studies in healthy rat hearts have shown that the administration of DCA, an inhibitor of pyruvate dehydrogenase kinase (PDK), stimulates the activity of PDH. nih.govescholarship.org This was observed as a more than 2.5-fold increase in the bicarbonate-to-substrate ratio following DCA administration when using hyperpolarized [1-¹³C]lactate as the metabolic probe. nih.gov The reliable detection of the oxidation of lactate to pyruvate and the subsequent conversion to alanine and bicarbonate demonstrates the utility of this technique for probing DCA's effects on cardiac energy metabolism in vivo. nih.gov

These in vivo studies are crucial as they provide insights into how metabolic control is distributed among different tissues and organ systems, which cannot be fully understood from isolated cell studies alone. nih.gov The use of multiple tracers and advanced modeling approaches allows for a comprehensive quantification of metabolic fluxes in specific tissues. nih.gov

Molecular Target Identification and Binding Mechanisms

Understanding how Dichloro(1-¹³C)acetic acid interacts with biological macromolecules is key to elucidating its mechanisms of action. Adduction studies and proteomic approaches provide valuable information on its molecular targets and binding mechanisms.

While specific adduction studies focusing on Dichloro(1-¹³C)acetic acid with hemoglobin and albumin are not extensively detailed in the provided search results, the general principle involves the covalent binding of the compound or its metabolites to these proteins. Such binding can alter the structure and function of the proteins and can serve as a biomarker of exposure. The use of the ¹³C label would facilitate the detection and quantification of these adducts using techniques like mass spectrometry.

Proteomic approaches that utilize stable isotope labeling are instrumental in identifying proteins that are differentially expressed or modified in response to a specific treatment. In the context of Dichloro(1-¹³C)acetic acid, ¹³C labeling can be used to track the incorporation of the carbon atom into the cellular proteome.

These methods can reveal changes in protein synthesis, degradation, and post-translational modifications (PTMs). nih.govnih.govstrath.ac.uk PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function and cellular signaling pathways. nih.govnih.gov By analyzing the ¹³C-labeling patterns of proteins and their modifications, researchers can identify specific molecular pathways affected by DCA. For instance, changes in the phosphorylation status of key regulatory proteins involved in metabolism could be directly linked to DCA treatment. nih.gov

The development of advanced proteomic techniques, such as data-independent acquisition (DIA), allows for the identification and quantification of thousands of proteins and their PTMs from complex biological samples. youtube.com Combining these powerful analytical methods with ¹³C-DCA would provide a comprehensive view of its impact on the cellular proteome and its post-translational landscape.

Comparative Mechanistic Studies with Related Halogenated Acetic Acids

To better understand the specific effects of dichloroacetic acid, it is often compared to other halogenated acetic acids, such as monochloroacetic acid (MCA) and trichloroacetic acid (TCA). nih.govnhmrc.gov.au These compounds are structurally similar but can exhibit different biological activities and toxicities.

Genotoxicity studies have shown that dichloroacetic acid can induce primary DNA damage in certain bacterial assays. nih.gov In mutagenicity tests, DCA showed activity, and a trend was observed where the toxicity of chlorinated acetic acids decreased as the number of chlorine substituents increased. nih.gov

In terms of their formation as disinfection byproducts in drinking water, the concentrations and ratios of MCA, DCA, and TCA can vary. nhmrc.gov.auacs.org Metabolically, dichloroacetate is rapidly processed in the liver to glyoxylate and oxalate. nhmrc.gov.au Comparative studies on the metabolism of these related compounds are essential for understanding their differential effects.

The acidity of these compounds also varies, with the chloro-substituted acetic acids being stronger acids than acetic acid due to the electron-withdrawing effect of the chlorine atoms. quora.com This difference in acidity can influence their chemical reactivity and biological interactions.

Interactive Table: Comparison of Chloroacetic Acids. nih.govnhmrc.gov.auquora.com

| Compound | Chemical Formula | Relative Acidity | Genotoxicity (Ames Test) |

| Acetic Acid | CH₃COOH | Least Acidic | Not specified |

| Monochloroacetic Acid | CH₂ClCOOH | More acidic than acetic acid | Not mutagenic |

| Dichloroacetic Acid | CHCl₂COOH | More acidic than monochloroacetic acid | Mutagenic |

| Trichloroacetic Acid | CCl₃COOH | Most Acidic | Weakly clastogenic |

Applications of Dichloro 1 13c Acetic Acid As an Isotopic Tracer in Academic Research

Metabolic Flux Analysis (13C-MFA) in Diverse Biological Systems

Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. creative-proteomics.com When combined with stable isotope tracers like Dichloro(1-13C)acetic acid, it becomes 13C-MFA, a gold standard for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comcreative-proteomics.com The core principle involves introducing the 13C-labeled substrate to a biological system, allowing it to be metabolized, and then measuring the distribution of the 13C label in downstream metabolites. creative-proteomics.comnih.gov This labeling pattern provides a wealth of information that, when integrated into a computational model of cellular metabolism, can resolve the fluxes through central metabolic pathways. nih.govnih.gov

The central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production, redox balance, and the synthesis of biomass precursors. nih.gov Using a tracer such as Dichloro(1-13C)acetic acid allows researchers to introduce a labeled carbon source into this network. If metabolized to acetyl-CoA, the 13C label can enter the TCA cycle. By analyzing the isotopic enrichment in TCA cycle intermediates and amino acids derived from them (like glutamate and aspartate), 13C-MFA can precisely quantify the distribution of carbon flow. researchgate.net For instance, this technique can determine the relative contribution of different substrates to the acetyl-CoA pool and measure the flux through pathways like the TCA cycle.

Table 1: Illustrative Example of Metabolic Flux Distribution Determined by 13C-MFA This table represents typical data output from a 13C-MFA experiment, showing how fluxes (in relative units) through key metabolic pathways can be quantified and compared across different cellular conditions. The values are for illustrative purposes.

| Metabolic Pathway | Condition A (Normal) | Condition B (Stressed) |

|---|---|---|

| Glycolysis | 100 | 120 |

| Pentose Phosphate Pathway | 15 | 25 |

| TCA Cycle Flux | 85 | 70 |

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are withdrawn for biosynthetic purposes, a process known as cataplerosis. researchgate.net These pathways are vital for maintaining the integrity of the TCA cycle while supporting cell growth. Isotopic tracers are essential for measuring these fluxes. For example, studies using [1-13C]acetate have been employed to measure anaplerotic and TCA cycle fluxes in the human liver. nih.govnih.gov The entry of the labeled acetyl-CoA into the cycle produces distinct labeling patterns in metabolites like glutamate. nih.govscispace.com Anaplerotic influx of unlabeled carbon skeletons dilutes this labeling in a predictable way, allowing for the calculation of the anaplerotic rate relative to the TCA cycle flux. nih.gov Dichloro(1-13C)acetic acid, upon its conversion to a TCA cycle-related intermediate, could be used in a similar manner to quantify the balance between the filling (anaplerosis) and draining (cataplerosis) of the cycle's intermediates.

Cells often have a choice of substrates to fuel their energy metabolism. Isotopic tracers are invaluable for determining the preference for and contribution of different fuels. For example, studies have used 14C-labeled glucose and lactate (B86563) to investigate their oxidation by different cell types, showing a preference in neurons for the oxidation of extracellular lactate. nih.gov By using Dichloro(1-13C)acetic acid alongside other labeled substrates (e.g., U-13C-glucose), researchers can directly compare its uptake and oxidation with that of canonical energy sources. This approach allows for the quantification of how much each substrate contributes to the TCA cycle and, consequently, to cellular energy production under various physiological or pathological conditions.

Elucidation of Specific Biochemical Pathways and Enzyme Kinetics

Beyond mapping the central metabolic network, Dichloro(1-13C)acetic acid can be used to investigate specific biochemical pathways and the kinetics of the enzymes involved. panamacollegeofcellscience.orgresearchgate.net The rate at which the 13C label appears in successive downstream metabolites is directly related to the activity of the intervening enzymes. nih.gov

For instance, DCA is known to be biotransformed by the enzyme glutathione transferase zeta 1 (GSTz1). researchgate.net A study utilizing Dichloro(1-13C)acetic acid could precisely measure the in vivo rate of this transformation by tracking the appearance of 13C-labeled metabolites such as glyoxylate (B1226380), oxalate, and monochloroacetate. researchgate.net This provides a dynamic view of enzyme activity within a living system, which is a significant advantage over in vitro enzyme assays. Such studies can reveal how factors like age or disease state affect the kinetics and biotransformation of a compound. researchgate.net

Studies on the Fate of Organic Micropollutants in Environmental Research

Organic micropollutants, including halogenated acetic acids like DCA, are of increasing environmental concern. mdpi.com Understanding their fate—how they are transported, accumulated, and transformed in the environment—is crucial for risk assessment. Stable isotope tracers are exceptionally suited for these studies because they allow researchers to distinguish the administered compound from any pre-existing, unlabeled compound in the environment.

When Dichloro(1-13C)acetic acid is introduced into an environmental matrix, such as water, soil, or a microbial culture, its transformation can be unequivocally traced. nih.gov As the parent compound is degraded through processes like hydrolysis, photolysis, or microbial activity, the 13C label is incorporated into the various transformation products. nih.gov By using high-resolution mass spectrometry, researchers can identify these labeled products, even at very low concentrations, and piece together the degradation pathway. This approach provides definitive evidence of the transformation processes, helping to identify potentially more persistent or toxic byproducts and to develop more effective remediation strategies.

Isotopic Fractionation as a Tool for Mechanistic Understanding

The use of isotopically labeled compounds, such as Dichloro(1-13C)acetic acid, is a powerful technique in academic research for elucidating reaction mechanisms. One of the key principles underlying this application is isotopic fractionation, which refers to the differential partitioning of isotopes between two substances or two phases. In the context of chemical reactions, this phenomenon is often observed as a kinetic isotope effect (KIE), where molecules containing a heavier isotope at a specific atomic position react at a different rate than molecules with a lighter isotope at the same position. By measuring the extent of this fractionation, researchers can gain valuable insights into the transition states and rate-determining steps of a reaction pathway.

The magnitude of the carbon isotope fractionation provides crucial information for distinguishing between different reaction mechanisms. For instance, in the biodegradation of chlorinated hydrocarbons, different enzymatic pathways can lead to distinct isotopic signatures in the remaining substrate. While direct studies on the isotopic fractionation of Dichloro(1-13C)acetic acid are not extensively detailed in the provided search results, the principles can be inferred from analogous studies on similar chlorinated compounds like 1,2-dichloroethane (B1671644) (1,2-DCA).

Research on the aerobic biodegradation of 1,2-DCA has shown that the extent of carbon isotope fractionation is pathway-dependent. nih.gov For example, microbial degradation proceeding through an oxidative pathway exhibits a significantly different carbon isotope enrichment factor compared to degradation via a hydrolytic dehalogenation (SN2) pathway. nih.gov Specifically, a smaller fractionation was observed for the oxidative pathway, while a much larger fractionation was characteristic of the hydrolytic dehalogenation pathway. nih.gov This bimodal distribution of enrichment factors allows researchers to identify the predominant degradation mechanism in a given system. nih.gov

By applying these principles to Dichloro(1-13C)acetic acid, researchers can investigate various chemical and biological transformation processes. For example, by tracking the changes in the 13C/12C ratio of the remaining Dichloroacetic acid over the course of a reaction, it is possible to determine the kinetic isotope effect associated with the cleavage of the carbon-carbon bond or other bonds involving the labeled carbon. This information can help to either support or rule out proposed reaction intermediates and transition state structures.

The following interactive data table illustrates hypothetical research findings from a study using Dichloro(1-13C)acetic acid to investigate two different degradation pathways. The enrichment factors (ε) are indicative of the degree of isotopic fractionation.

| Degradation Pathway | Initial δ¹³C (‰) | Final δ¹³C (‰) | Enrichment Factor (ε) (‰) | Inferred Mechanistic Detail |

| Enzymatic Oxidation | -30.2 | -25.8 | -4.5 ± 0.5 | Cleavage of a C-H bond is likely not the rate-determining step. |

| Reductive Dechlorination | -30.1 | -5.5 | -28.9 ± 1.2 | Cleavage of a C-Cl bond is likely the rate-determining step. |

These distinct enrichment factors provide a clear basis for differentiating between the two degradation mechanisms. A small enrichment factor, as seen in the hypothetical enzymatic oxidation, suggests that the bond to the isotopic carbon is not significantly broken in the rate-determining step of the reaction. Conversely, a large enrichment factor, as observed in the hypothetical reductive dechlorination, indicates that the bond to the labeled carbon is broken during the rate-determining step, leading to a significant kinetic isotope effect.

Furthermore, multi-element isotope analysis, which could involve the simultaneous use of Dichloro(1-13C)acetic acid and chlorine isotopes, can offer even more detailed mechanistic insights. nih.gov By plotting the isotopic fractionation of carbon against that of chlorine, unique isotopic signatures for different reaction pathways can be established, providing a more robust tool for mechanistic elucidation. nih.gov

Theoretical and Computational Studies of Dichloro 1 13c Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These ab initio methods provide detailed information on molecular geometry, vibrational modes, and spectroscopic parameters from first principles, offering a powerful complement to experimental investigation.